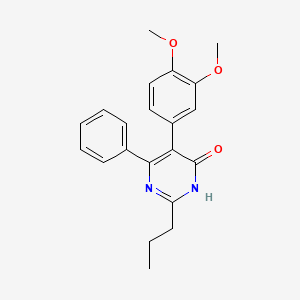![molecular formula C22H31N7O B5984622 4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-N-(4-methylphenyl)piperazine-1-carboxamide](/img/structure/B5984622.png)
4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-N-(4-methylphenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-N-(4-methylphenyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine ring, and a carboxamide group
Preparation Methods
The synthesis of 4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-N-(4-methylphenyl)piperazine-1-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This step involves the reaction of appropriate starting materials under conditions that promote the formation of the pyrimidine ring.
Introduction of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the pyrimidine intermediate.
Attachment of the carboxamide group: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-N-(4-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound, depending on the reagents and conditions used. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-N-(4-methylphenyl)piperazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-N-(4-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
When compared to similar compounds, 4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-N-(4-methylphenyl)piperazine-1-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Pyrazinamide derivatives: These compounds are used in the treatment of tuberculosis and share some structural features with the compound .
Properties
IUPAC Name |
4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-N-(4-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N7O/c1-17-4-6-19(7-5-17)25-22(30)29-14-12-28(13-15-29)21-16-20(23-18(2)24-21)27-10-8-26(3)9-11-27/h4-7,16H,8-15H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJWLTVQVHIKMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4CCN(CC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B5984566.png)
![5-(4-FLUOROPHENYL)-N-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-(1,1,2,2,2-PENTAFLUOROETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE](/img/structure/B5984572.png)
![N-(4-isopropylphenyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B5984573.png)
![4-{[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]carbonyl}morpholine](/img/structure/B5984581.png)
![1-(diethylamino)-3-(5-{[(2,6-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5984590.png)
![2-[5-(4-bromophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5984603.png)
![N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5984604.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5984611.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5984613.png)
![1-(2-methoxy-4-{[(3-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5984617.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-methoxybenzamide](/img/structure/B5984628.png)
![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B5984629.png)
